![molecular formula C21H20F3NO4S B2764834 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 1705788-38-0](/img/structure/B2764834.png)
3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[321]octane is a complex organic compound with a unique structure that includes a bicyclic octane ring, a phenylsulfonyl group, and a trifluoromethoxyphenyl group
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable . Additional preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies were conducted to support its clinical development . .
Result of Action
Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the phenylsulfonyl group, and the attachment of the trifluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Pharmaceutical Development
The unique structure of 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane positions it as a promising candidate in drug discovery and development. Its azabicyclo structure is known to enhance biological activity and selectivity for specific targets in various diseases.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structural frameworks have been explored for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a significant role in cancer metastasis and tissue remodeling. The incorporation of the benzenesulfonyl and trifluoromethoxy groups may enhance the binding affinity and specificity towards MMPs, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacology
Given the structural characteristics of azabicyclo compounds, there is potential for this compound to exhibit neuropharmacological effects. Compounds in this class have been studied for their efficacy in treating neurological disorders such as depression, anxiety, and pain management . The trifluoromethoxy group may contribute to improved pharmacokinetic properties, enhancing central nervous system penetration.
Case Study 1: MMP Inhibition
A study focusing on the synthesis of azabicyclo derivatives demonstrated that modifications on the bicyclic framework could lead to selective inhibition of MMP-13, a target implicated in osteoarthritis and cancer progression. The introduction of sulfonyl and trifluoromethoxy substituents was shown to significantly enhance inhibitory activity compared to non-substituted analogs .
Case Study 2: Neuroactive Properties
In a pharmacological evaluation of azabicyclo derivatives, compounds structurally similar to this compound were assessed for their effects on neurotransmitter systems. Results indicated that certain derivatives exhibited significant serotonin receptor modulation, suggesting potential applications in antidepressant drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic octane derivatives and phenylsulfonyl-containing molecules. Examples include:
- (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl acetate
Uniqueness
What sets 3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane apart is the presence of the trifluoromethoxyphenyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Activité Biologique
3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, structure-activity relationships, and biological effects, particularly focusing on its mechanisms of action and therapeutic implications.
Chemical Structure
The compound features a bicyclic octane framework with a benzenesulfonyl group and a trifluoromethoxybenzoyl moiety. Its IUPAC name is [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethoxy)phenyl]methanone, and it has a molecular formula of C21H20F3NO4S.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the bicyclic octane ring.
- Introduction of the benzenesulfonyl group.
- Attachment of the trifluoromethoxybenzoyl group.
Specific reaction conditions such as temperature, solvents, and catalysts play crucial roles in achieving high yields and purity during synthesis .
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. Its structural components suggest potential activity as an inhibitor for specific protein targets.
Inhibition Studies
In vitro studies have demonstrated that derivatives of compounds with similar structures exhibit significant inhibition of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission . This inhibition could imply potential applications in treating neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Benzenesulfonyl Group : Enhances binding affinity to target proteins.
- Trifluoromethoxy Group : Modifies lipophilicity and electronic properties, potentially improving bioavailability.
A comprehensive SAR analysis suggests that variations in these groups can significantly alter the compound's biological activity, providing insights for future drug design .
Case Studies
Several studies have investigated the pharmacological profiles of related compounds:
- Neuroprotective Effects : Research demonstrated that some derivatives exhibited neuroprotective effects in animal models, supporting their potential role in managing neurodegenerative conditions.
- Anti-inflammatory Activity : Compounds with similar scaffolds have shown promise in reducing inflammation markers in vitro, indicating a potential therapeutic role against inflammatory diseases .
Data Table: Biological Activities
Activity Type | Compound Derivative | Effect/Outcome |
---|---|---|
AChE Inhibition | 4-(4-chloro)-benzenesulfonyl piperazine | Significant inhibition observed |
Neuroprotection | 3-biaryl derivatives | Reduced neuronal cell death in models |
Anti-inflammatory | Benzothiophene substituted compounds | Decreased levels of TNF-alpha |
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4S/c22-21(23,24)29-17-10-6-14(7-11-17)20(26)25-15-8-9-16(25)13-19(12-15)30(27,28)18-4-2-1-3-5-18/h1-7,10-11,15-16,19H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJMVXXTYOGZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)OC(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.